molecular formula C8H16N2O2 B7921013 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921013
M. Wt: 172.22 g/mol
InChI Key: SVNYUDHIZCNPSL-QMMMGPOBSA-N
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Description

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine derivative featuring an ethanone backbone and a chiral hydroxyethylamino substituent at the pyrrolidine ring’s 3-position. Its structural uniqueness lies in the (S)-configured hydroxyethylamino group, which influences physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability.

Properties

IUPAC Name

1-[(3S)-3-(2-hydroxyethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(12)10-4-2-8(6-10)9-3-5-11/h8-9,11H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNYUDHIZCNPSL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone has been explored for its potential as a therapeutic agent in various conditions, particularly due to its interaction with neurotransmitter systems.

Neurotransmitter Modulation

Studies indicate that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly in the central nervous system (CNS). This compound may influence pathways related to mood regulation and cognitive function.

Case Study: Antidepressant Activity

A study highlighted the potential antidepressant effects of pyrrolidine derivatives. The compound's ability to enhance serotonin levels in synaptic clefts suggests it could be a candidate for treating depression and anxiety disorders .

Pharmacological Applications

2. Analgesic Properties

Research has shown that certain derivatives of pyrrolidine exhibit analgesic effects. The structure of this compound may contribute to pain relief mechanisms by interacting with opioid receptors.

Comparative Analysis Table

CompoundMechanism of ActionPotential Use
This compoundOpioid receptor modulationAnalgesic
Other Pyrrolidine DerivativesSerotonin reuptake inhibitionAntidepressant

Research Findings

3. Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and assess purity.

4. Safety and Toxicology

Preliminary toxicological assessments are crucial for evaluating the safety profile of new compounds. Data suggests that while some pyrrolidine derivatives exhibit low toxicity, comprehensive studies are needed to establish safe dosage ranges for clinical applications.

Mechanism of Action

The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents on Pyrrolidine Ring Key Functional Groups CAS Number Reference
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone C₈H₁₆N₂O₂ (S)-3-(2-Hydroxyethylamino) Hydroxyethylamino, ethanone Not specified
(S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone C₉H₁₈N₂O (S)-3-(Isopropylamino) Isopropylamino, ethanone 1354009-90-7
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone C₇H₁₃NO₂ 3-Hydroxymethyl Hydroxymethyl, ethanone 191347-96-3
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O 2-[[(2-Aminoethyl)ethylamino]methyl] Branched amine, ethanone 1353964-25-6
LC15-0133 (Dipeptidyl Peptidase-4 Inhibitor) C₂₀H₂₈FN₃O₄ 4-Fluoro, 5-tert-butyl-oxadiazole-2-carbonyl Oxadiazole, fluoro, tert-butyl, ethanone Not specified

Key Observations :

  • Polarity: The hydroxyethylamino group in the target compound enhances hydrophilicity compared to isopropylamino () or tert-butyl-oxadiazole () substituents.
  • Chirality : The (S)-configuration () may influence receptor binding specificity, a critical factor in drug design.
  • Metabolic Susceptibility: Hydroxyethylamino and hydroxymethyl groups () are prone to oxidation or conjugation, whereas bulky groups like tert-butyl () resist enzymatic degradation.

Metabolic Pathways and Stability

  • LC15-0133 : Undergoes hydroxylation and carbonyl reduction in rat liver microsomes, with species-specific C-demethylation observed only in rats .
  • Nifedipine Analogs: Metabolized via cytochrome P-450 enzymes (e.g., P-450NF), suggesting similar oxidative pathways for ethanone-containing compounds .
  • Hydroxyethylamino Group: Likely susceptible to oxidative deamination or glucuronidation, contrasting with the stable tert-butyl group in LC15-0133.

Biological Activity

1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound's molecular structure is characterized by the following attributes:

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 1353997-73-5

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been proposed for this compound:

  • Neurotransmitter Modulation : It may act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Antidepressant Effects

A study examined the antidepressant potential of pyrrolidine derivatives, highlighting that modifications to the pyrrolidine structure can enhance activity against depressive disorders. The compound's ability to influence serotonin levels suggests it might exhibit similar properties .

Case Studies

A notable case study involved the evaluation of pyrrolidine derivatives in preclinical models for their efficacy in treating anxiety and depression. The findings indicated that compounds similar to this compound exhibited promising results in reducing anxiety-like behaviors in rodent models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin levels; potential antidepressant effects
AntimicrobialEffective against Staphylococcus aureus; MIC values between 3.12 - 12.5 μg/mL
Neurotransmitter ModulationInfluences norepinephrine pathways; potential anxiolytic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrrolidine precursors and functional group modifications. Key parameters include:

  • Temperature : Maintained between 50–80°C to prevent side reactions (e.g., hydrolysis of the ethanone group) .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of palladium or nickel catalysts for cross-coupling reactions to introduce substituents .
    • Data Table :
StepReagentsSolventTemperature (°C)Yield (%)
CyclizationNaBH₄, EtOHEthanol6065–70
AminationEthylenediamine, K₂CO₃DMF8055–60

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm pyrrolidine ring conformation and hydroxy-ethylamino substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₈N₂O₂; calc. 186.25 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry at the (S)-configured carbon .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodology :

  • Hydroxy-ethylamino Group : Participates in hydrogen bonding, affecting solubility and interaction with biological targets. Reacts with acylating agents (e.g., acetic anhydride) under mild conditions .
  • Ethanone Group : Susceptible to reduction (e.g., NaBH₄ yields secondary alcohol) or nucleophilic addition .

Q. What are the key physicochemical properties relevant to formulation in pharmacological studies?

  • Methodology :

  • LogP : Calculated ~0.8 (indicating moderate lipophilicity) using software like ChemAxon .
  • Aqueous Solubility : >10 mg/mL at pH 7.4 due to hydrophilic hydroxy-ethylamino group .
  • Stability : Degrades <5% over 24 hours in PBS at 37°C, confirmed via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify IC₅₀ variability .
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., GPCRs) to explain discrepancies between binding affinity and functional activity .

Q. What experimental designs are recommended to study metabolic pathways of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Key phase I reactions include oxidation of the pyrrolidine ring .
  • Radiolabeling : Use ¹⁴C-labeled ethanone to track metabolic fate in rodent models .

Q. What strategies are effective for studying receptor-ligand interactions involving this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., dopamine D₂ receptor) .
  • Mutagenesis Studies : Identify critical amino acids in binding pockets by comparing wild-type vs. mutant receptor responses .

Q. How does structural modification of the pyrrolidine ring impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at the 3-position (e.g., methyl, halogen) and compare activity .
  • Data Table :
AnalogSubstituentIC₅₀ (µM)Target
Parent-OH-CH₂NH-0.8 ± 0.1Enzyme X
Analog 1-CH₃5.2 ± 0.3Enzyme X
Analog 2-Cl1.5 ± 0.2Enzyme X

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